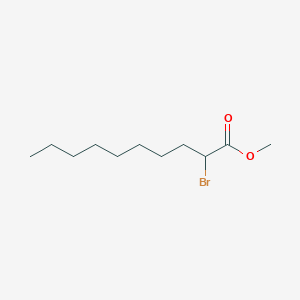

Methyl 2-bromodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7357-56-4 |

|---|---|

Molecular Formula |

C11H21BrO2 |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

methyl 2-bromodecanoate |

InChI |

InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9H2,1-2H3 |

InChI Key |

BTVBXISZWGMHEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(=O)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2-bromodecanoate, a valuable intermediate in organic synthesis and drug development. The primary synthetic route detailed involves a two-step process: the α-bromination of decanoic acid via the Hell-Volhard-Zelinsky reaction to yield 2-bromodecanoic acid, followed by its esterification with methanol to produce the target compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction mechanisms and experimental workflow to facilitate a thorough understanding of the synthesis.

Introduction

This compound is a halogenated fatty acid ester that serves as a versatile building block in the synthesis of more complex organic molecules. The presence of a bromine atom at the α-position to the ester carbonyl group makes it a reactive intermediate for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity profile makes it a compound of interest for medicinal chemists and researchers in drug development for the synthesis of novel therapeutic agents. This guide details a reliable and well-established method for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps:

-

α-Bromination of Decanoic Acid: The first step involves the selective bromination of decanoic acid at the α-carbon. The Hell-Volhard-Zelinsky (HVZ) reaction is the most common and effective method for this transformation.[1][2][3] This reaction utilizes bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to generate the corresponding acyl bromide in situ, which then enolizes to allow for electrophilic attack by bromine at the α-position.[1][2]

-

Esterification of 2-Bromodecanoic Acid: The resulting 2-bromodecanoic acid is then converted to its methyl ester. Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (such as sulfuric acid), is a widely used and efficient method for this purpose.[1][4][5]

The overall synthetic workflow is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of 2-Bromodecanoic Acid via Hell-Volhard-Zelinsky Reaction

This procedure is adapted from established protocols for the α-bromination of carboxylic acids.[1][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Decanoic Acid | 172.26 | 50.0 g | 0.290 |

| Red Phosphorus | 30.97 | 1.0 g | 0.032 |

| Bromine | 159.81 | 51.0 g (17.0 mL) | 0.319 |

| Dichloromethane | 84.93 | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (containing aqueous sodium thiosulfate solution), and a dropping funnel is charged with decanoic acid (50.0 g, 0.290 mol) and red phosphorus (1.0 g, 0.032 mol).

-

The reaction mixture is heated in an oil bath to 60-70 °C with stirring.

-

Bromine (51.0 g, 17.0 mL, 0.319 mol) is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for an additional 8-12 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture should change from a deep red-brown to a yellowish-orange.

-

The reaction mixture is cooled to room temperature, and water (20 mL) is slowly and cautiously added to quench the reaction and hydrolyze the acyl bromide intermediate.

-

The crude product is transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-bromodecanoic acid.

-

The crude product is purified by vacuum distillation to afford pure 2-bromodecanoic acid.

Expected Yield and Physical Properties:

| Product | Yield (%) | Boiling Point (°C/mmHg) | Appearance |

| 2-Bromodecanoic Acid | 80-90 | 159-161 / 3 | Colorless to pale yellow liquid |

Step 2: Synthesis of this compound via Fischer Esterification

This procedure is based on standard Fischer esterification protocols.[1][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromodecanoic Acid | 251.16 | 40.0 g | 0.159 |

| Methanol | 32.04 | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A 250 mL round-bottom flask is charged with 2-bromodecanoic acid (40.0 g, 0.159 mol) and methanol (150 mL).

-

The mixture is stirred until the 2-bromodecanoic acid is fully dissolved.

-

Concentrated sulfuric acid (2.0 mL) is slowly and carefully added to the solution.

-

A reflux condenser is attached, and the reaction mixture is heated to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (100 mL) and transferred to a separatory funnel.

-

The organic layer is washed with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by vacuum distillation to yield the final product.

Expected Yield and Physical Properties:

| Product | Yield (%) | Boiling Point (°C/mmHg) | Appearance |

| This compound | 85-95 | 114 / 0.15 | Colorless liquid |

Reaction Mechanisms and Visualizations

Hell-Volhard-Zelinsky Reaction Mechanism

The HVZ reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for α-bromination.

Fischer Esterification Mechanism

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₁₁H₂₁BrO₂ |

| Molar Mass | 265.19 g/mol |

| Boiling Point | 114 °C at 0.15 mmHg[8] |

| Density | ~1.12 g/cm³ |

| Refractive Index | ~1.457 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.25 (t, J = 7.2 Hz, 1H), 3.75 (s, 3H), 2.10-1.95 (m, 2H), 1.45-1.20 (m, 12H), 0.88 (t, J = 6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.5, 52.8, 45.7, 34.5, 31.7, 29.1, 28.9, 27.3, 22.6, 14.1 |

| IR (neat, cm⁻¹) | 2927, 2855, 1740 (C=O), 1458, 1260, 1165, 650 (C-Br) |

| Mass Spectrum (EI, m/z) | 264/266 [M⁺], 205/207, 185, 129, 59 |

Safety Considerations

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Phosphorus tribromide and red phosphorus are corrosive and moisture-sensitive.

-

Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns.

-

The Hell-Volhard-Zelinsky reaction generates hydrogen bromide gas, which is corrosive and toxic. The reaction should be performed in a fume hood with a proper gas trap.

-

All organic solvents used are flammable and should be handled away from open flames or ignition sources.

Conclusion

The synthesis of this compound via the Hell-Volhard-Zelinsky bromination of decanoic acid followed by Fischer esterification is a robust and high-yielding process. The detailed protocols and characterization data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. Adherence to the outlined safety precautions is paramount throughout the synthetic procedure.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Bromodecanoic acid | C10H19BrO2 | CID 98310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound CAS#: 617-60-7 [amp.chemicalbook.com]

Methyl 2-Bromodecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromodecanoate is an alpha-bromo ester compound of significant interest in organic synthesis. Its bifunctional nature, possessing both an ester and a reactive bromine atom at the alpha position, makes it a versatile building block for the introduction of carbon chains and the formation of more complex molecules. This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and purification, and its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While some experimental values are available, others are estimated based on data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁BrO₂ | |

| Molecular Weight | 265.19 g/mol | |

| CAS Number | 617-60-7 | [1] |

| Boiling Point | 114 °C at 0.15 Torr | [1] |

| Density (estimate) | 1.25 g/cm³ | [1] |

| Refractive Index (estimate) | 1.457 | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., alcohols, ethers, benzene) | [2][3][4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Alpha-bromination of Decanoic Acid: The Hell-Volhard-Zelinsky reaction is employed to selectively brominate the alpha-position of decanoic acid.[6][7][8][9][10] This reaction is initiated by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine to yield the α-bromo acyl bromide.[9][10]

-

Esterification: The resulting 2-bromodecanoyl bromide is then esterified with methanol to produce this compound. Quenching the reaction with an alcohol instead of water directly yields the α-bromo ester.[10]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification

Materials:

-

Decanoic acid

-

Phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) (optional, for acyl chloride formation)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Bromide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid and a catalytic amount of red phosphorus. From the dropping funnel, add bromine dropwise with stirring. Alternatively, treat the decanoic acid with phosphorus tribromide. The reaction is typically heated to initiate the formation of the acyl bromide.

-

Alpha-Bromination: After the initial reaction, the mixture is heated to reflux to promote alpha-bromination. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Esterification: After cooling the reaction mixture, anhydrous methanol is carefully added. The mixture is then refluxed to facilitate the esterification of the 2-bromodecanoyl bromide to form this compound.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into ice-water. The product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to obtain the final product.[11]

Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromine atom at the alpha-position to the carbonyl group. This bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions (Sₙ2). The electrophilicity of the α-carbon is enhanced by the adjacent electron-withdrawing carbonyl group, making it readily attacked by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the alpha-position, making it a valuable intermediate in organic synthesis.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A singlet for the methyl ester protons (-OCH₃) at approximately 3.7-3.8 ppm.

-

A triplet for the methine proton (-CH(Br)-) at the alpha-position, shifted downfield due to the deshielding effects of the adjacent bromine and carbonyl group, likely in the range of 4.2-4.5 ppm.

-

Multiplets for the methylene protons of the decanoate chain.

-

A triplet for the terminal methyl protons of the decanoate chain, appearing furthest upfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display distinct signals for each carbon atom in the molecule:

-

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm.[12]

-

The carbon atom attached to the bromine (α-carbon) will be deshielded and is expected to resonate in the range of 40-60 ppm.

-

The methyl ester carbon (-OCH₃) signal is anticipated around 52 ppm.

-

The remaining carbons of the decanoate chain will appear in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

A strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹.

-

C-H stretching vibrations of the alkyl chain in the range of 2850-3000 cm⁻¹.

-

C-O stretching of the ester group in the region of 1100-1300 cm⁻¹.

-

A C-Br stretching vibration, which is typically found in the fingerprint region and may be weak.

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine-containing compounds, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would involve the loss of the bromine atom, the methoxy group, and cleavage of the alkyl chain.

Safety and Handling

This compound, like other α-bromo esters, should be handled with care in a well-ventilated fume hood.[13][14] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14] It is expected to be irritating to the eyes, skin, and respiratory system. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or similar compounds.[13][14]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

- 1. This compound CAS#: 617-60-7 [amp.chemicalbook.com]

- 2. thefactfactor.com [thefactfactor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 11. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Methyl 2-Bromodecanoate: A Comprehensive Technical Guide

CAS Number: 617-60-7

This in-depth technical guide provides a comprehensive overview of methyl 2-bromodecanoate, a valuable reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the compound's physicochemical properties, spectral characteristics, synthesis, and reactivity, with a focus on its application in designing and developing new chemical entities.

Physicochemical Properties

This compound is a halogenated fatty acid ester. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value |

| CAS Number | 617-60-7 |

| Molecular Formula | C₁₁H₂₁BrO₂ |

| Molecular Weight | 265.19 g/mol |

| Boiling Point | 114 °C @ 0.15 Torr |

| Density | 1.124 g/cm³ (predicted) |

| Refractive Index | 1.457 (predicted) |

| LogP | 3.85 (predicted) |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(Br)- | 4.1 - 4.3 | Triplet | 7.0 - 8.0 |

| -OCH₃ | ~3.7 | Singlet | - |

| -CH₂- (adjacent to CHBr) | 1.8 - 2.0 | Multiplet | - |

| -(CH₂)₆- | 1.2 - 1.4 | Broad Multiplet | - |

| -CH₃ (terminal) | 0.8 - 0.9 | Triplet | 6.5 - 7.5 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Chemical Shift (δ, ppm) |

| -C=O | 169 - 172 |

| -OCH₃ | 52 - 54 |

| -CH(Br)- | 45 - 50 |

| -CH₂- (adjacent to CHBr) | 33 - 36 |

| -(CH₂)₆- | 22 - 32 |

| -CH₃ (terminal) | ~14 |

IR (Infrared) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1150 - 1300 | Strong |

| C-H (Alkyl) | 2850 - 2960 | Strong |

| C-Br | 550 - 650 | Medium to Strong |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-bromo esters like this compound is through the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid, followed by esterification.

Reaction:

Decanoic Acid + Br₂/PBr₃ → 2-Bromodecanoyl bromide 2-Bromodecanoyl bromide + CH₃OH → this compound

Materials:

-

Decanoic acid

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, decanoic acid is dissolved in a minimal amount of dichloromethane. A catalytic amount of phosphorus tribromide is added. Elemental bromine is then added dropwise to the stirred solution at room temperature. The reaction mixture is gently heated to initiate the reaction, which is evident by the evolution of hydrogen bromide gas. The mixture is refluxed until the red color of bromine disappears.

-

Esterification: The reaction mixture is cooled to room temperature. An excess of methanol is carefully added to the flask. The mixture is then refluxed for several hours to ensure complete esterification.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acids. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the α-bromo group. This group is an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitution:

The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. This reaction is fundamental to the utility of this compound in building more complex molecules, which is a key process in drug discovery.

Caption: General Nucleophilic Substitution Pathway.

Experimental Workflow for a Typical Derivatization

The following diagram illustrates a typical workflow for using this compound to synthesize a derivative for screening in a drug discovery program.

Caption: Drug Discovery Experimental Workflow.

Methyl 2-Bromodecanoate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromodecanoate is an alpha-bromo ester, a class of organic compounds with significant applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom at the alpha position to the carbonyl group makes it a versatile intermediate for the introduction of various functional groups via nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling accurate modeling, safe handling, and efficient process design. This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for these procedures.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data, primarily from chemical suppliers, is summarized below. It is important to note the discrepancies in some of the reported values, which may be due to different measurement conditions or sample purities.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1] |

| Molecular Weight | 265.19 g/mol | [1] |

| Boiling Point | 114 °C at 0.15 Torr286.9 °C at 760 mmHg | ChemicalBook[2]Guidechem |

| Density | 1.127 g/cm³~1.250 g/cm³ (estimate) | GuidechemChemicalBook[2] |

| Refractive Index | 1.463~1.457 (estimate) | GuidechemChemicalBook[2] |

| Melting Point | Data not available | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | General principle for similar compounds[3][4] |

Experimental Protocols

To address the limited and sometimes conflicting data, detailed experimental protocols for the determination of the key physical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for liquid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a few drops of this compound into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully adjust the volume of water to the calibration mark on the pycnometer, ensuring there are no air bubbles.

-

Dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer filled with water (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

-

Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lint-free tissue

-

A suitable solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Turn on the light source of the refractometer and ensure the prism surfaces are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow the sample to come to the desired temperature, controlled by the circulating water bath (e.g., 20 °C).

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

If a color fringe is visible, adjust the dispersion compensator to eliminate it.

-

Read the refractive index value from the scale.

Qualitative Solubility Tests

These tests provide a general understanding of the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Droppers or pipettes

-

Vortex mixer (optional)

-

Solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a selection of organic solvents (e.g., ethanol, acetone, diethyl ether, toluene).

Procedure:

-

Place approximately 0.1 mL (2-3 drops) of this compound into a series of clean, dry test tubes.

-

To each test tube, add approximately 2 mL of a different solvent.

-

Gently shake or vortex each test tube for about 30 seconds.

-

Observe whether the sample dissolves completely, is partially soluble, or is insoluble. A miscible liquid will form a single homogeneous phase.

-

Record the observations for each solvent. For aqueous solutions, note any reactions such as gas evolution or precipitate formation.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown liquid sample, such as this compound.

Conclusion

This technical guide provides a consolidated overview of the physical properties of this compound, acknowledging the existing data gaps and discrepancies. The detailed experimental protocols offer a practical framework for researchers to independently and accurately determine these crucial parameters. The provided workflow diagram further streamlines this process. Accurate knowledge of these physical properties is essential for the safe and effective application of this compound in the synthesis of novel compounds within the pharmaceutical and other chemical industries. Further research to establish definitive and peer-reviewed data for this compound is highly encouraged.

References

Methyl 2-Bromodecanoate: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-bromodecanoate, a halogenated fatty acid ester of interest in biochemical research and pharmaceutical development. This document details its physicochemical properties, synthesis and analysis methodologies, and explores its potential applications as a research tool, particularly in the context of protein post-translational modifications.

Physicochemical Properties

This compound is a derivative of decanoic acid, a medium-chain fatty acid. The introduction of a bromine atom at the alpha-position significantly alters its chemical reactivity and biological activity. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 293.245 g/mol | [1] |

| Molecular Formula | C₁₃H₂₅BrO₂ | [1] |

| CAS Number | 617-60-7 | [1] |

| Boiling Point | 114 °C at 0.15 Torr | |

| Density | 1.2498 g/cm³ (estimate) |

Synthesis and Analysis

The synthesis of this compound is typically achieved through a two-step process involving the bromination of the parent carboxylic acid followed by esterification.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromodecanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a well-established method for the α-halogenation of carboxylic acids.[2][3][4][5]

-

Materials: Decanoic acid, red phosphorus (catalytic amount), bromine, thionyl chloride (optional, for acyl halide formation).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, decanoic acid is treated with a catalytic amount of red phosphorus.

-

Bromine is added dropwise to the reaction mixture. The reaction is typically initiated by gentle heating.

-

The reaction mixture is refluxed until the reaction is complete, as monitored by appropriate techniques (e.g., TLC or GC).

-

The crude 2-bromodecanoyl bromide is then carefully hydrolyzed by the addition of water to yield 2-bromodecanoic acid.

-

The product is purified by distillation or crystallization.

-

Step 2: Esterification of 2-Bromodecanoic Acid

The carboxylic acid is converted to its methyl ester via Fischer esterification.

-

Materials: 2-bromodecanoic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

2-bromodecanoic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Experimental Protocol: Analysis

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating the compound from any impurities and for confirming its molecular weight and fragmentation pattern. The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the methyl ester protons, the α-proton adjacent to the bromine, and the protons of the decanoate chain.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural similarity to other α-bromo fatty acids, such as 2-bromopalmitate, suggests its potential as a valuable research tool, particularly in the study of protein palmitoylation.

Inhibition of Protein Palmitoylation

Protein palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein. This process is crucial for regulating protein trafficking, localization, and function.[1] 2-bromopalmitate is a widely used inhibitor of this process. It acts by covalently modifying the active site of palmitoyl acyltransferases (PATs), the enzymes responsible for palmitoylation.[2][3]

Given its analogous structure, this compound could potentially serve as a shorter-chain alternative to 2-bromopalmitate for studying the substrate specificity of different PAT isoforms or for investigating the role of fatty acid chain length in protein-lipid interactions.

Potential inhibitory action of this compound on protein palmitoylation.

Signaling Pathways and Therapeutic Implications

The inhibition of protein palmitoylation can have profound effects on various cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For example, the localization and function of the oncoprotein Ras are dependent on palmitoylation.[3] Therefore, inhibitors of palmitoylation are being investigated as potential anti-cancer agents.

Researchers in drug development can utilize this compound as a chemical probe to investigate the role of palmitoylation in specific disease models. By observing the phenotypic effects of treating cells or organisms with this compound, they can gain insights into the therapeutic potential of targeting palmitoylating enzymes.

Conclusion

This compound is a readily synthesizable α-bromo fatty acid ester with well-defined physicochemical properties. While its own biological activities require further investigation, its structural analogy to known inhibitors of protein palmitoylation makes it a promising tool for researchers in cell biology and drug discovery. The detailed methodologies for its synthesis and analysis provided in this guide, coupled with the exploration of its potential applications, aim to facilitate its use in advancing our understanding of the critical role of protein-lipid modifications in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]

- 3. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute [broadinstitute.org]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for methyl 2-bromodecanoate, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this document combines information from structurally related compounds, general principles of organic chemistry, and relevant regulatory guidelines to offer a thorough understanding of its handling and preservation.

Chemical Properties and Structure

This compound is an alpha-bromo ester with the following chemical structure:

Chemical Formula: C₁₁H₂₁BrO₂ Molecular Weight: 265.19 g/mol CAS Number: 5445-23-8

The presence of a bromine atom on the alpha-carbon to the ester carbonyl group significantly influences the molecule's reactivity and stability.

Stability Profile

Thermal Stability

Alpha-bromo esters are known to be susceptible to thermal decomposition. At elevated temperatures, this compound is expected to degrade. Qualitative evidence from studies on similar compounds suggests that decomposition can occur during distillation if not purified properly, indicating that prolonged exposure to high temperatures should be avoided.[1] The primary thermal degradation pathway is likely the elimination of hydrogen bromide (HBr), leading to the formation of unsaturated esters and other decomposition products.

Table 1: Predicted Thermal Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Ambient Temperature (20-25°C) | Expected to be stable for extended periods if properly stored. | Minimal degradation. |

| Elevated Temperature (>50°C) | Prone to decomposition. | Hydrogen bromide, methyl 2-decenoate, and other unsaturated esters. |

| Distillation | Decomposition possible without prior purification. | As above. |

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. The presence of the electronegative bromine atom at the alpha-position can influence the rate of hydrolysis. Under aqueous conditions, particularly at non-neutral pH, the compound will hydrolyze to 2-bromodecanoic acid and methanol.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Predicted Stability | Primary Degradation Products |

| Neutral (pH ~7) | Slow hydrolysis. | 2-Bromodecanoic acid, Methanol |

| Acidic (pH < 7) | Accelerated hydrolysis. | 2-Bromodecanoic acid, Methanol |

| Basic (pH > 7) | Rapid hydrolysis. | 2-Bromodecanoate salt, Methanol |

Photostability

Alkyl bromides are known to be sensitive to light, particularly in the UV range. Exposure to light can induce photodissociation of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Therefore, it is crucial to protect this compound from light to prevent photochemical degradation.

Table 3: Predicted Photostability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Dark | Stable. | Minimal degradation. |

| Ambient Light | Potential for slow degradation over time. | Radical species, recombination products, elimination products. |

| UV Light | Rapid degradation. | Radical species, recombination products, elimination products. |

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to ensure the integrity of this compound.

Storage Conditions

-

Temperature: Store in a cool, dry place. A controlled room temperature of 2-8°C is recommended for long-term storage to minimize the potential for thermal degradation and hydrolysis.

-

Light: Store in a light-resistant container, such as an amber glass bottle, to prevent photodecomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen. The container should be tightly sealed.

-

Container Material: Use glass or other inert containers. Avoid reactive materials.

Handling Precautions

This compound is expected to be a lachrymator and an irritant. Therefore, appropriate personal protective equipment (PPE) should be used.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust or aerosols.

Experimental Protocols

The following are generalized protocols for the synthesis and stability testing of this compound, adapted from literature procedures for similar compounds.

Synthesis of this compound

This two-step procedure involves the alpha-bromination of decanoic acid followed by esterification.

Step 1: Synthesis of 2-Bromodecanoic Acid

-

To a stirred solution of decanoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add phosphorus tribromide (0.5 equivalents) dropwise at 0°C.

-

After the addition is complete, slowly add bromine (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromodecanoic acid.

Step 2: Esterification to this compound

-

Dissolve the crude 2-bromodecanoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Stability Testing Protocols (Based on ICH Guidelines)

Photostability Testing:

-

Expose a sample of this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

A control sample should be stored under the same conditions but protected from light.

-

At appropriate time points, analyze both the exposed and control samples for purity and the presence of degradation products using a suitable analytical method such as HPLC or GC-MS.

Thermal Stability (Accelerated Stability Study):

-

Store samples of this compound at elevated temperatures and controlled humidity (e.g., 40°C / 75% RH).

-

At specified time intervals (e.g., 1, 3, and 6 months), withdraw samples and analyze for purity and degradation products.

-

Compare the results with a sample stored at the recommended long-term storage condition (e.g., 5°C).

Hydrolytic Stability:

-

Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

-

Store the solutions at a constant temperature (e.g., 25°C or 40°C).

-

At various time points, analyze the solutions to determine the concentration of the remaining this compound and the formation of 2-bromodecanoic acid.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Conclusion

This compound is a reactive compound that requires careful handling and storage to maintain its purity and integrity. The primary degradation pathways include hydrolysis, thermal decomposition, and photodegradation. By adhering to the recommended storage conditions of a cool, dark, and dry environment under an inert atmosphere, the stability of this valuable synthetic intermediate can be effectively preserved. For critical applications, it is advisable to perform specific stability studies under the intended use and storage conditions.

References

In-Depth Technical Guide: Safety and Handling of Methyl 2-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for methyl 2-bromodecanoate (CAS 617-60-7) was publicly available at the time of this writing. The following guide has been compiled using the limited available physical and chemical data for this compound and supplemented with safety and handling information from closely related alpha-bromo methyl esters, such as methyl bromoacetate. This information should be used as a guide and not a replacement for a manufacturer-provided SDS. A thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a halogenated ester. While comprehensive experimental data is limited, the following table summarizes available and estimated physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅BrO₂ | Guidechem[1] |

| Molecular Weight | 293.24 g/mol | Guidechem[1] |

| CAS Number | 617-60-7 | Guidechem[1] |

| Boiling Point | 286.9 °C at 760 mmHg | Guidechem[1] |

| 114 °C at 0.15 Torr | ChemicalBook[2] | |

| Density | 1.127 g/cm³ | Guidechem[1] |

| ~1.25 g/cm³ (estimate) | ChemicalBook[2] | |

| Flash Point | 141.4 °C | Guidechem[1] |

| Refractive Index | 1.463 | Guidechem[1] |

| 1.4572 (estimate) | ChemicalBook[2] |

Hazard Identification and Classification

Based on data for analogous alpha-bromo methyl esters, this compound is anticipated to be a hazardous substance. The primary hazards are summarized below.

| Hazard Class | Category | GHS Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity, Dermal | - | Toxic in contact with skin |

| Acute Toxicity, Inhalation | - | May cause respiratory irritation |

Warning: Alpha-bromo esters are known lachrymators, causing irritation and tearing of the eyes.[3] They are generally toxic by ingestion and inhalation and can cause severe skin and eye irritation or burns.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound and similar corrosive organic liquids.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where the chemical is handled.

Personal Protective Equipment (PPE)

The following diagram outlines the minimum required PPE for handling this compound.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Use only non-sparking tools.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

-

When mixing with water, always add the corrosive material to the water slowly, never the other way around, to minimize exothermic reactions.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store below eye level.[5]

-

Segregate from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.

-

Store in a dedicated cabinet for corrosive materials.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Cleanup Protocol

In the event of a spill, follow the procedures outlined in the diagram below. This workflow is for a minor spill of a halogenated organic liquid. For major spills, evacuate the area and contact emergency services.

Spill Cleanup Materials:

-

Inert absorbent material (e.g., vermiculite, sand, spill pillows).[7]

-

Sodium bicarbonate for neutralization of any acidic byproducts.[7]

-

Sealable containers for waste disposal.

-

Appropriate PPE.

Toxicology

No specific toxicological data for this compound was found. The information below is based on analogous compounds.

| Toxicity Metric | Value (for Methyl Bromoacetate) | Species |

| LD50 Oral | 70 mg/kg | Rat[8] |

| LD50 Dermal | Not available | - |

| LC50 Inhalation | Not available | - |

Health Effects:

-

Acute: Causes severe burns to skin and eyes.[9] Toxic if swallowed, with potential for severe irritation and damage to the digestive tract.[3] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3]

-

Chronic: May cause allergic skin reactions (sensitization). Prolonged or repeated exposure may cause dermatitis.

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not mix with other waste streams.

-

Ensure waste containers are properly labeled and sealed.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 617-60-7 [amp.chemicalbook.com]

- 3. Methyl bromoacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. ehss.syr.edu [ehss.syr.edu]

- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 6. aksci.com [aksci.com]

- 7. enhs.uark.edu [enhs.uark.edu]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Methyl 2-Bromodecanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromodecanoate is a valuable alpha-bromo ester intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a versatile substrate for a variety of nucleophilic substitution and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the Reformatsky reaction, Williamson ether synthesis, and N-alkylation of amines. These reactions are fundamental in the construction of more complex molecules, including those with potential applications in pharmaceutical and materials science.

Key Applications

This compound serves as a building block for the introduction of a C10 carbon chain with functionality at the alpha position. The primary applications highlighted in these notes are:

-

Formation of β-Hydroxy Esters via the Reformatsky Reaction: This reaction allows for the creation of a new carbon-carbon bond, leading to the synthesis of β-hydroxy esters, which are important precursors for various biologically active molecules and polymers.

-

Synthesis of α-Alkoxy Esters via Williamson Ether Synthesis: This method enables the formation of an ether linkage at the alpha position of the decanoate chain, yielding α-alkoxy esters that can be found in certain natural products and can be used as chiral building blocks.

-

Preparation of α-Amino Esters via N-Alkylation: The direct alkylation of amines with this compound provides a route to α-amino esters, which are the core components of peptides and peptidomimetics, crucial in drug discovery.

Data Presentation

The following tables summarize the expected yields and reaction conditions for the key applications of this compound based on analogous reactions.

| Reaction | Nucleophile/Electrophile | Product | Solvent | Typical Yield (%) | Reference |

| Reformatsky Reaction | Aldehydes/Ketones | β-Hydroxy Ester | Toluene, THF, Benzene/Ether | 55-86 | [1][2] |

| Williamson Ether Synthesis | Phenols/Alkoxides | α-Alkoxy Ester | Acetonitrile, DMF, Water | 50-95 | [3][4] |

| N-Alkylation of Amines | Primary/Secondary Amines | α-Amino Ester | DMF, DMSO | Varies | [5] |

Note: The yields are based on general procedures for similar α-halo esters and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Reformatsky Reaction: Synthesis of a β-Hydroxy Ester

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[5][6]

Reaction Scheme:

Caption: General workflow for the Williamson Ether Synthesis.

Protocol:

-

Formation of Phenoxide: In a round-bottom flask, dissolve phenol (1.0 equivalent) in an aqueous solution of potassium hydroxide (2.0 equivalents). Stir the mixture until a homogenous solution is formed. [3]2. Addition of Alkyl Halide: To the phenoxide solution, add this compound (1.1 equivalents) dropwise at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until the solution is acidic to pH paper. [3]5. Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure α-phenoxy ester. [3]

N-Alkylation of an Amine: Synthesis of an α-Amino Ester

Direct N-alkylation of amines with alkyl halides can lead to over-alkylation. However, under controlled conditions, mono-alkylation can be achieved to furnish α-amino esters.

Reaction Scheme:

Caption: General workflow for the N-Alkylation of an Amine.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine the primary or secondary amine (1.0 equivalent), this compound (1.2 equivalents), and a mild base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the desired α-amino ester.

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Zinc dust can be flammable. Handle with care and avoid ignition sources.

-

Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

Application Notes and Protocols for the Reaction Mechanisms of Methyl 2-Bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms of methyl 2-bromodecanoate, a versatile intermediate in organic synthesis. The presence of a bromine atom at the alpha-position to the ester carbonyl group renders this secondary alkyl halide susceptible to both nucleophilic substitution and elimination reactions. Understanding the interplay between these pathways is crucial for controlling reaction outcomes and achieving desired synthetic targets.

Overview of Reaction Mechanisms

This compound can undergo four primary reaction mechanisms depending on the nature of the nucleophile/base, solvent, and temperature:

-

SN2 (Bimolecular Nucleophilic Substitution): A one-step process where a strong, typically anionic, nucleophile attacks the carbon bearing the bromine atom, leading to an inversion of stereochemistry. This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.

-

SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a secondary carbocation intermediate. This pathway is favored by weak nucleophiles in polar protic solvents.

-

E2 (Bimolecular Elimination): A one-step process where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. This pathway is favored by strong, sterically hindered bases.

-

E1 (Unimolecular Elimination): A two-step process that also proceeds through a carbocation intermediate, competing with the SN1 pathway. It is favored by weak bases and higher temperatures.

The competition between these pathways is a key consideration in the synthetic use of this compound.

Data Presentation: Nucleophilic Substitution vs. Elimination

The outcome of the reaction of this compound is highly dependent on the reagent used. The following table summarizes the expected major products and representative yields for reactions with various nucleophiles and bases. Note that specific yields for this compound are not widely reported in the literature; therefore, these values are based on analogous reactions with similar secondary α-bromo esters and serve as a general guide.

| Reagent | Nucleophile/Base Strength | Steric Hindrance | Expected Major Product(s) | Predominant Mechanism | Representative Yield (%) |

| Sodium Azide (NaN₃) | Strong Nucleophile, Weak Base | Low | Methyl 2-azidodecanoate | SN2 | 85-95 |

| Sodium Methoxide (NaOMe) | Strong Nucleophile, Strong Base | Low | Methyl 2-methoxydecanoate & Methyl dec-2-enoate | SN2 / E2 | Mixture |

| Potassium tert-butoxide (KOtBu) | Weak Nucleophile, Strong Base | High | Methyl dec-2-enoate | E2 | >90 |

| Potassium Cyanide (KCN) | Strong Nucleophile, Weak Base | Low | Methyl 2-cyanodecanoate | SN2 | 70-85 |

| Triphenylphosphine (PPh₃) | Good Nucleophile, Weak Base | High | (1-Methoxycarbonylnonyl)triphenylphosphonium bromide | SN2 | 80-90 |

| Thiourea | Good Nucleophile, Weak Base | Low | S-(1-Methoxycarbonylnonyl)isothiouronium bromide | SN2 | 80-95 |

| Water (H₂O) | Weak Nucleophile, Weak Base | Low | Methyl 2-hydroxydecanoate | SN1 | Low |

Experimental Protocols

The following are representative protocols for key reactions of this compound.

Protocol 1: SN2 Reaction - Synthesis of Methyl 2-azidodecanoate

Objective: To synthesize methyl 2-azidodecanoate via a bimolecular nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-azidodecanoate.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: E2 Reaction - Dehydrobromination to Methyl dec-2-enoate

Objective: To synthesize methyl dec-2-enoate via a bimolecular elimination reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl dec-2-enoate.

-

Purify the product by distillation or flash column chromatography.

Reaction Mechanisms and Experimental Workflow Diagrams

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the reactions of this compound.

Application Notes and Protocols for Methyl 2-Bromodecanoate in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of methyl 2-bromodecanoate as an alkylating agent in various synthetic transformations. The information is intended to guide researchers in setting up and performing C-alkylation, N-alkylation, and O-alkylation reactions, as well as the Reformatsky reaction.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the introduction of a 1-methoxycarbonylnonyl group onto a variety of nucleophiles. Its α-bromo functionality allows it to readily participate in nucleophilic substitution reactions, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. These protocols outline standard laboratory procedures for the effective use of this compound in key alkylation reactions.

C-Alkylation of Active Methylene Compounds

The C-alkylation of active methylene compounds, such as diethyl malonate, with this compound provides a straightforward method for the synthesis of substituted dicarboxylic acid esters. These products can be further manipulated, for example, through decarboxylation to yield substituted decanoic acid derivatives.

Experimental Protocol: C-Alkylation of Diethyl Malonate

This protocol describes the alkylation of diethyl malonate with this compound using sodium ethoxide as a base.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Formation of the Malonate Enolate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

-

Alkylation: To the resulting solution of the diethyl malonate enolate, add this compound dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(1-methoxycarbonylnonyl)malonate.

Representative Quantitative Data for C-Alkylation

| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl malonate (1.0) | This compound (1.1) | Sodium Ethoxide (1.1) | Ethanol | Reflux | 4-6 | 70-80 |

N-Alkylation of Amines

N-alkylation of primary or secondary amines with this compound is a common method for the synthesis of α-amino acid esters. These compounds are valuable intermediates in the synthesis of peptides and other nitrogen-containing molecules. It is important to note that over-alkylation can be a side reaction, leading to the formation of tertiary amines or quaternary ammonium salts[1].

Experimental Protocol: N-Alkylation of Aniline

This protocol details the N-alkylation of aniline with this compound.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline, potassium carbonate, and acetonitrile.

-

Addition of Alkylating Agent: Add this compound to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of diethyl ether.

-

Extraction and Washing: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic solution sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford methyl 2-(phenylamino)decanoate.

Representative Quantitative Data for N-Alkylation

| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline (1.2) | This compound (1.0) | K₂CO₃ (2.0) | Acetonitrile | Reflux | 8-12 | 60-75 |

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, a phenoxide ion, generated by treating a phenol with a base, acts as a nucleophile and displaces the bromide from this compound to form an aryl ether[2][3][4].

Experimental Protocol: O-Alkylation of Phenol

This protocol describes the synthesis of methyl 2-phenoxydecanoate via the Williamson ether synthesis.

Materials:

-

This compound

-

Phenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Formation of Phenoxide: In a round-bottom flask, dissolve phenol in acetone or DMF. Add powdered sodium hydroxide or potassium carbonate to the solution and stir the mixture at room temperature for a short period to form the sodium or potassium phenoxide.

-

Alkylation: Add this compound to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction and Washing: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or vacuum distillation to obtain methyl 2-phenoxydecanoate.

Representative Quantitative Data for O-Alkylation

| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol (1.2) | This compound (1.0) | K₂CO₃ (1.5) | Acetone | Reflux | 6-10 | 75-85 |

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester[5][6][7]. This reaction is a useful method for carbon-carbon bond formation.

Experimental Protocol: Reformatsky Reaction with Benzaldehyde

This protocol outlines the reaction of this compound with benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Activation of Zinc: Activate zinc dust by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the activated zinc dust and anhydrous THF.

-